Cas no 1806929-77-0 (Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate)

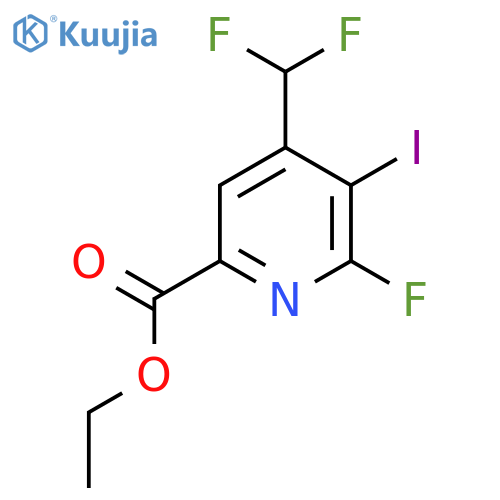

1806929-77-0 structure

商品名:Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate

CAS番号:1806929-77-0

MF:C9H7F3INO2

メガワット:345.057065248489

CID:4882438

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate

-

- インチ: 1S/C9H7F3INO2/c1-2-16-9(15)5-3-4(7(10)11)6(13)8(12)14-5/h3,7H,2H2,1H3

- InChIKey: PTBXVGNKIHQXLH-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=C(C(=O)OCC)C=C1C(F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 39.2

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029035614-500mg |

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate |

1806929-77-0 | 95% | 500mg |

$1,853.50 | 2022-03-31 | |

| Alichem | A029035614-250mg |

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate |

1806929-77-0 | 95% | 250mg |

$1,078.00 | 2022-03-31 | |

| Alichem | A029035614-1g |

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate |

1806929-77-0 | 95% | 1g |

$3,155.55 | 2022-03-31 |

Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

1806929-77-0 (Ethyl 4-(difluoromethyl)-2-fluoro-3-iodopyridine-6-carboxylate) 関連製品

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量